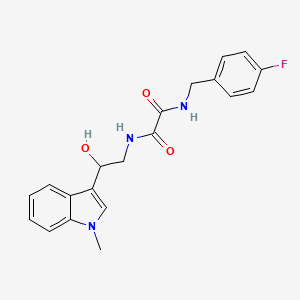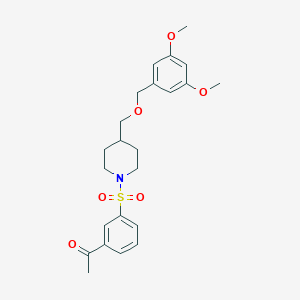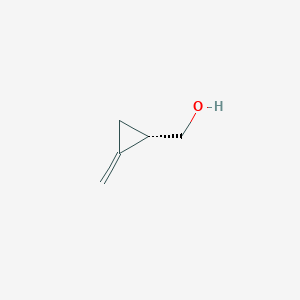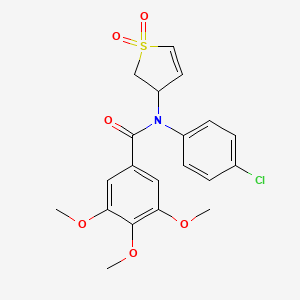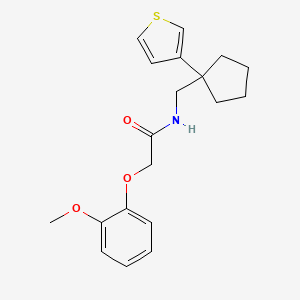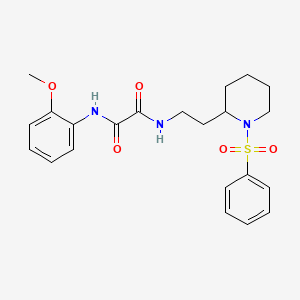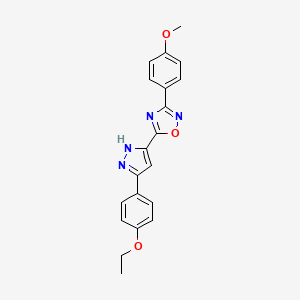![molecular formula C17H17ClF3N3O6S3 B2997846 Methyl 2-[bis(methylsulfonyl)amino]-6-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate CAS No. 338777-62-1](/img/structure/B2997846.png)
Methyl 2-[bis(methylsulfonyl)amino]-6-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-[bis(methylsulfonyl)amino]-6-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate is a useful research compound. Its molecular formula is C17H17ClF3N3O6S3 and its molecular weight is 547.96. The purity is usually 95%.
BenchChem offers high-quality Methyl 2-[bis(methylsulfonyl)amino]-6-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 2-[bis(methylsulfonyl)amino]-6-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Polyimide Film Characteristics
- Research conducted by Choi and Chang (2010) explored the characteristics of colorless transparent polyimide films synthesized using various amine monomers, including Methyl 2-[bis(methylsulfonyl)amino]-6-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate. The study focused on the thermal properties, optical characteristics, and stability of these films, emphasizing their potential applications in high-performance materials (Choi & Chang, 2010).
Nanofiltration Membrane Development
- Liu et al. (2012) synthesized novel sulfonated thin-film composite nanofiltration membranes using this compound. These membranes showed improved water flux and were effective in dye treatment experiments, indicating potential applications in water purification and environmental remediation (Liu et al., 2012).
Conductivity in Molten Salts
- McFarlane et al. (2000) investigated the use of this compound in molten salts, focusing on its potential to enhance conductivity. This research is significant for applications in energy storage and electrochemistry (McFarlane et al., 2000).
Synthesis of Soluble Polyimides
- Zhang et al. (2007) reported the synthesis and characterization of soluble polyimides derived from the polycondensation of this compound with aromatic dianhydrides. These polyimides exhibited excellent solubility and thermal stability, suggesting their utility in advanced material applications (Zhang et al., 2007).
Novel Fluorinated Polyimides
- In a study by Chung and Hsiao (2008), novel organosoluble fluorinated polyimides were derived using this compound. These polyimides showed properties like low moisture absorption and low dielectric constants, making them suitable for electronics and aerospace applications (Chung & Hsiao, 2008).
Phase-Transfer Catalysis
- Furukawa et al. (1984) explored the use of sulphoxide substituted pyridines, including this compound, as phase-transfer catalysts. This research highlighted its potential in facilitating nucleophilic displacements and alkylations in organic synthesis (Furukawa et al., 1984).
Synthesis and Evaluation as Antioxidant Agents
- Vartale et al. (2016) synthesized and evaluated derivatives of this compound as potent antioxidant agents. This study opens avenues for its application in healthcare and pharmaceuticals (Vartale et al., 2016).
Propiedades
IUPAC Name |
methyl 2-[bis(methylsulfonyl)amino]-6-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClF3N3O6S3/c1-30-16(25)13-10-4-5-23(14-11(18)6-9(7-22-14)17(19,20)21)8-12(10)31-15(13)24(32(2,26)27)33(3,28)29/h6-7H,4-5,8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGGKYCZHAMIHNN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(SC2=C1CCN(C2)C3=C(C=C(C=N3)C(F)(F)F)Cl)N(S(=O)(=O)C)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClF3N3O6S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
548.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-[bis(methylsulfonyl)amino]-6-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{[1-(Propan-2-yl)piperidin-4-yl]methyl}-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2997763.png)
![N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-nitrobenzamide](/img/structure/B2997765.png)
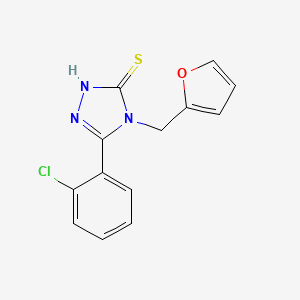
![1-((1R,5S)-8-((2-methoxy-5-methylphenyl)sulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione](/img/structure/B2997767.png)
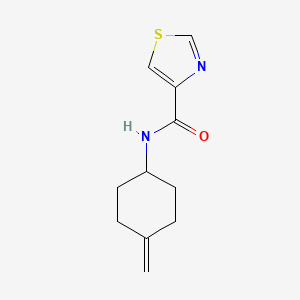
![4-cyano-N-(4,7-dimethylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzamide hydrochloride](/img/structure/B2997771.png)
